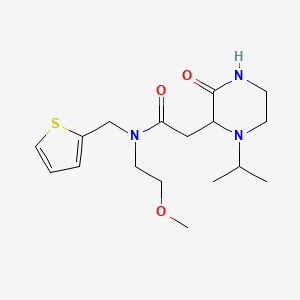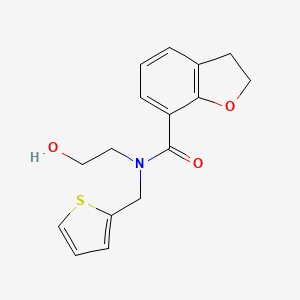![molecular formula C20H17NO4 B5351086 4-[(1E)-2-(8-HYDROXYQUINOLIN-2-YL)ETHENYL]-2-METHOXYPHENYL ACETATE](/img/structure/B5351086.png)
4-[(1E)-2-(8-HYDROXYQUINOLIN-2-YL)ETHENYL]-2-METHOXYPHENYL ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1E)-2-(8-HYDROXYQUINOLIN-2-YL)ETHENYL]-2-METHOXYPHENYL ACETATE is a complex organic compound that features a quinoline moiety, a methoxy group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(8-HYDROXYQUINOLIN-2-YL)ETHENYL]-2-METHOXYPHENYL ACETATE typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 8-hydroxyquinoline, undergoes a series of reactions to introduce the ethenyl group at the 2-position. This can be achieved through a Heck reaction, where 8-hydroxyquinoline is reacted with an appropriate vinyl halide in the presence of a palladium catalyst.
Acetylation: The final step involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1E)-2-(8-HYDROXYQUINOLIN-2-YL)ETHENYL]-2-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as thiols or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Thiol or amine-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
4-[(1E)-2-(8-HYDROXYQUINOLIN-2-YL)ETHENYL]-2-METHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety’s ability to chelate metal ions.
Medicine: Explored for its potential as an antimicrobial and anticancer agent, leveraging the biological activity of the quinoline core.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4-[(1E)-2-(8-HYDROXYQUINOLIN-2-YL)ETHENYL]-2-METHOXYPHENYL ACETATE involves its interaction with various molecular targets:
Molecular Targets: The compound can chelate metal ions, which may inhibit metalloenzymes or disrupt metal ion homeostasis in cells.
Pathways Involved: The chelation of metal ions can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells. Additionally, the compound’s ability to intercalate into DNA can disrupt DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Shares the quinoline core and hydroxyl group but lacks the ethenyl and methoxy substituents.
2-Methoxyquinoline: Similar structure but without the hydroxyl and ethenyl groups.
Quinoline-2-carboxylate: Contains the quinoline core and an ester group but differs in the position and type of substituents.
Uniqueness
4-[(1E)-2-(8-HYDROXYQUINOLIN-2-YL)ETHENYL]-2-METHOXYPHENYL ACETATE is unique due to the combination of the quinoline core, ethenyl group, methoxy group, and acetate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
[4-[(E)-2-(8-hydroxyquinolin-2-yl)ethenyl]-2-methoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13(22)25-18-11-7-14(12-19(18)24-2)6-9-16-10-8-15-4-3-5-17(23)20(15)21-16/h3-12,23H,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMLZHPLLSDXKM-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-fluorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine](/img/structure/B5351004.png)
![3-{[(4-methoxybenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5351010.png)
![5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B5351017.png)
![(2R,3R,6R)-3-phenyl-5-quinoxalin-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5351023.png)
![N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}serinamide](/img/structure/B5351026.png)
![2-ethyl-1-isopropyl-4-[(1-phenyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B5351033.png)
![(2-methoxypyridin-4-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5351043.png)


![N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5351079.png)

![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351100.png)
![N~4~-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide](/img/structure/B5351102.png)
![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5351115.png)
